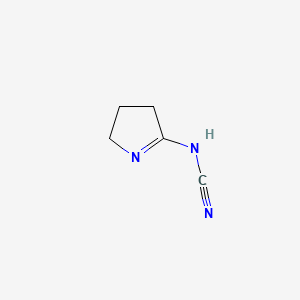

N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydro-2H-pyrrol-5-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZXPQUCMIIDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242994 | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97482-05-8 | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097482058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanamide, (3,4-dihydro-2H-pyrrol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3,4 Dihydro 2h Pyrrol 5 Yl Cyanamide and Its Derivatives

Strategies for Constructing the 3,4-Dihydro-2H-pyrrole Ring System

The 3,4-dihydro-2H-pyrrole core is a prevalent structural motif in numerous bioactive natural products and pharmaceutical agents. Consequently, a wealth of synthetic methods for its construction have been reported, ranging from classical cyclization reactions to modern catalytic approaches.

Cyclization Reactions of Acyclic Precursors

A common and direct approach to the 3,4-dihydro-2H-pyrrole ring involves the intramolecular cyclization of suitably functionalized acyclic precursors. Key starting materials for these transformations include 3-cyanoketones and aminoacetonitriles.

One notable method involves the cyclocondensation of enones with aminoacetonitrile (B1212223), which furnishes 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net This reaction proceeds via the formation of an α-(alkylideneamino)nitrile intermediate, which then undergoes an electrocyclic ring closure. researchgate.net These dihydropyrrole-2-carbonitriles can be further elaborated, for instance, by dehydrocyanation to yield 2,4-disubstituted pyrroles or oxidation to produce 3,5-disubstituted pyrrole-2-carbonitriles. researchgate.net

A related strategy utilizes malononitrile, benzaldehyde, and aminoacetaldehyde dimethyl acetal (B89532) as starting materials. Through a sequence of reductive amination and a closed-loop reaction, 2-amino-3-cyano pyrrole (B145914) derivatives can be synthesized. google.com

Reduction and Selective Oxidation Approaches from Pyrroles and Pyrrolidines

The 3,4-dihydro-2H-pyrrole ring can also be accessed through the partial reduction of pyrroles or the selective oxidation of pyrrolidines. The partial reduction of pyrroles, however, can be challenging due to the aromatic nature of the pyrrole ring.

The Birch reduction of electron-rich pyrroles is often not facile. beilstein-journals.org However, the presence of electron-withdrawing groups can facilitate this transformation, yielding 3-pyrrolines. beilstein-journals.orgnih.gov For instance, the reduction of electron-deficient N-Boc pyrroles can provide stereoselective routes to disubstituted pyrrolines. nih.gov A classic method, the Knorr-Rabe partial reduction, employs zinc under acidic conditions to reduce electron-rich pyrroles to 3-pyrrolines. beilstein-journals.org This method is believed to proceed through protonation of the pyrrole to form an iminium ion, which is then reduced. beilstein-journals.org Modifications to this method have been developed for the reduction of bicyclic α-ketopyrroles. beilstein-journals.org

Conversely, the selective oxidation of pyrrolidines to 3,4-dihydro-2H-pyrroles represents another synthetic avenue. While less commonly detailed in the provided context, this transformation is a fundamental reaction in heterocyclic chemistry.

Multicomponent Reaction Strategies for Pyrroline Annulation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrrolines. researchgate.netrsc.orgrsc.org These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the initial reactants.

One such strategy involves a three-component reaction of N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to afford 2-aminopyrrole systems. organic-chemistry.org The proposed mechanism involves the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the N-tosylimine. organic-chemistry.org Another example is the [4+1] cycloaddition of α,β-unsaturated imidoyl cyanides with isocyanides, catalyzed by aluminum chloride, which yields polysubstituted 2-amino-5-cyanopyrroles. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. For instance, the Robinson annulation, a well-established method for forming six-membered rings, involves a Michael reaction followed by an intramolecular aldol (B89426) condensation. youtube.comyoutube.com While typically used for cyclohexenone synthesis, analogous strategies can be adapted for the construction of heterocyclic rings.

Catalytic Systems in Dihydropyrrole Synthesis

A wide array of catalytic systems have been developed to facilitate the synthesis of dihydropyrroles, offering advantages in terms of efficiency, selectivity, and milder reaction conditions. These include base-assisted, photo-, electro-, organo-, and transition-metal catalysis.

Base-Assisted Catalysis: Simple bases can be effective in promoting the cyclization of acyclic precursors. For example, the cyclocondensation of enones with aminoacetonitrile hydrochloride is often carried out in the presence of a base like pyridine. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis. For instance, Rose Bengal, an organic dye, can act as a photoredox catalyst for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones, a related class of heterocycles, suggesting its potential applicability to dihydropyrrole synthesis. researchgate.net Methylene blue has also been used as a photo-redox catalyst in similar transformations. researchgate.net

Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative for generating reactive intermediates. The electrochemical generation of N-centered radicals from tosyl-protected amines can lead to the synthesis of pyrrolidines through an intramolecular hydrogen atom transfer and ring closure. chemistryviews.org This approach can be performed in undivided electrochemical cells using simple electrodes. chemistryviews.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research. researchgate.net Proline-based catalysts, for example, have been used in the synthesis of functionalized dihydropyrans, a related oxygen-containing heterocycle. researchgate.netoist.jp Secondary amines, such as (S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethyl-silanyloxymethyl]pyrrolidine, have been shown to catalyze the formation of enantiomerically enriched 3,4-dihydropyrans. semanticscholar.org

Transition-Metal Catalysis: Transition metals are widely used to catalyze a variety of transformations leading to dihydropyrroles. Copper catalysts, for instance, are employed in heteroatom transfer radical cyclization reactions of α,α-dichlorinated imines to produce 1-pyrrolines. nih.gov Rhodium and iridium complexes have been shown to be effective catalysts for the intramolecular hydroamination of alkynylamines to form 1-pyrrolines. nih.gov

Synthetic Routes for Introducing the Cyanamide (B42294) Moiety

Once the 3,4-dihydro-2H-pyrrole ring system is in place, the final step in the synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is the introduction of the cyanamide functional group.

Direct Cyanamidation of Amines or Imine Derivatives

The most direct method for introducing the cyanamide group is through the reaction of a suitable amine or imine precursor with a cyanating agent. Cyanogen (B1215507) bromide (BrCN) is a common reagent for this purpose. wikipedia.org It reacts with amines to form cyanamides. wikipedia.orgorganic-chemistry.org The reaction of cyanogen bromide with a primary amine on the dihydropyrrole ring would lead directly to the target compound.

The synthesis of cyclic N-cyanoguanidines, which are structurally related to the target molecule, has been reported. acs.org These syntheses often involve the reaction of amines with cyanoguanidines or dicyanamide (B8802431) salts. beilstein-journals.orggoogle.com For example, the reaction of primary or secondary amine salts with a dicyanimide salt can produce substituted 3-cyanoguanidines. google.com

Table 1: Summary of Synthetic Strategies for the 3,4-Dihydro-2H-pyrrole Ring System

| Strategy | Precursors/Reagents | Key Features |

|---|---|---|

| Cyclization of Acyclic Precursors | 3-Cyanoketones, Aminoacetonitriles | Direct formation of the ring from open-chain compounds. researchgate.netgoogle.com |

| Reduction of Pyrroles | Electron-deficient pyrroles, Zinc/Acid | Access to pyrrolines from aromatic precursors. beilstein-journals.orgnih.gov |

| Multicomponent Reactions | N-Tosylimines, DMAD, Isocyanides | High efficiency and atom economy. researchgate.netorganic-chemistry.org |

| Catalytic Methods | Various catalysts (base, photo, electro, organo, transition-metal) | Milder conditions, improved selectivity and efficiency. researchgate.netchemistryviews.orgresearchgate.netnih.gov |

Convergent and Divergent Synthetic Pathways to N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide Analogues

The synthesis of analogues of the title compound can be approached through either convergent or divergent strategies. A convergent synthesis would involve the late-stage coupling of a functionalized dihydropyrrole ring with a functionalized cyanamide moiety. A divergent approach, which offers greater flexibility for creating a library of related compounds, involves the synthesis of a core N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide structure followed by post-formation modification of either the dihydropyrrole ring or the cyanamide group.

Functionalization of the Dihydropyrrole Ring Post-Formation

Once the N-(3,4-dihydro-2H-pyrrol-5-yl)cyanamide scaffold is assembled, the dihydropyrrole ring offers several positions for further functionalization to create a diverse range of analogues. The C-H functionalization of dihydropyrroles has emerged as a powerful tool for this purpose. acs.org

Rhodium-catalyzed C-H functionalization of N-protected 2,5-dihydro-1H-pyrroles with aryldiazoacetates can proceed with high yield, diastereoselectivity, and enantioselectivity. acs.org This methodology allows for the introduction of arylacetate groups at the C2 and C5 positions of the ring. By controlling the stoichiometry, either single or double C-H functionalization can be achieved, providing access to differentiated or C2-symmetric products, respectively. acs.org The resulting functionalized pyrrolidine (B122466) derivatives are versatile intermediates for further transformations. acs.org

Another strategy for modifying the dihydropyrrole ring involves cycloaddition reactions. A light-mediated [2+2] dearomative cycloaddition has been developed for heteroaromatics, including systems that can generate a dihydropyrrole ring. acs.org Such methods allow for the construction of complex, three-dimensional heterocyclic structures that could be applied to create intricate analogues of the target compound.

| Methodology | Reagents and Conditions | Outcome | Reference |

|---|---|---|---|

| Asymmetric C–H Functionalization | Rh₂(S-PTAD)₄, aryldiazoacetate | Introduces functional groups at C2 and/or C5 with high stereocontrol. | acs.org |

| [2+2] Dearomative Cycloaddition | Ir photocatalyst, binaphthyl cocatalyst, light | Generates complex tricyclic and polycyclic structures. | acs.org |

Modification of the Cyanamide Group in Pre-formed Pyrrolines

The cyanamide moiety itself is a versatile functional group that can participate in a variety of chemical transformations, allowing for modification after the dihydropyrroline-cyanamide core has been formed. wikipedia.orgnih.gov The dual electronic nature of the cyanamide group, featuring a nucleophilic sp³-hybridized nitrogen and an electrophilic nitrile unit, underpins its rich reactivity. nih.gov

One key class of reactions is cycloaddition. The carbon-nitrogen triple bond of the cyanamide can undergo [3+2] cycloadditions with suitable 1,3-dipoles, such as nitrile oxides, to form five-membered heterocycles like 1,2,4-oxadiazol-5-imines. nih.gov This provides a route to novel, nitrogen-rich heterocyclic systems appended to the dihydropyrrole ring.

The cyanamide group can also be a precursor to other important functionalities. For example, reaction with amines or hydroxylamine (B1172632) can convert the cyanamide into guanidines or hydroxyguanidines, respectively. researchgate.net This transformation significantly alters the chemical properties of the molecule and is a common strategy in medicinal chemistry. Furthermore, the N-CN bond can be cleaved under certain conditions, allowing the cyanamide to act as an aminating reagent or an electrophilic cyanating agent in subsequent reactions. nih.gov

Stereoselective Synthesis and Chiral Induction in Dihydropyrroline-Cyanamide Systems

Introducing chirality into the dihydropyrroline-cyanamide framework is of significant interest for applications in medicinal chemistry and materials science. Stereoselective synthesis can be achieved by controlling the formation of stereocenters on the dihydropyrrole ring.

Asymmetric C-H functionalization, as previously discussed, is a powerful method for installing stereocenters on a pre-existing dihydropyrrole ring with high enantioselectivity using a chiral rhodium catalyst. acs.org This approach allows for the kinetic resolution of a racemic dihydropyrrole or the desymmetrization of a meso-compound.

Alternatively, chirality can be introduced during the ring-forming step. A stereoselective, metal-free ring-expansion of monocyclopropanated pyrroles can lead to highly functionalized and stereodefined tetrahydropyridine (B1245486) derivatives. nih.gov While this produces a six-membered ring, the principles of using strained-ring precursors for stereocontrolled synthesis are applicable. The development of stereocontrolled cyclization reactions, such as those involving intramolecular acylnitrilium ion cyclizations, can also produce highly substituted 2-pyrrolines with defined stereochemistry. researchgate.net

For systems where a chiral center is desired at the C5 position bearing the cyanamide group, strategies involving the asymmetric addition of nucleophiles to a Δ¹-pyrroline precursor could be envisioned. Drawing parallels from the synthesis of chiral cyanohydrins, where chiral catalysts (e.g., Salen-metal complexes) are used to control the facial selectivity of cyanide addition to aldehydes, a similar catalytic asymmetric addition of a cyanamide anion to a cyclic iminium ion could potentially afford enantiomerically enriched products. ncl.ac.uk The stereocontrolled synthesis of sialic acid glycosides, which involves the introduction of an axial azide (B81097) at C5, demonstrates that high stereoselectivity can be achieved at this position in related six-membered ring systems, offering valuable insights for the development of analogous methods in dihydropyrrole chemistry. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide |

| Amidine |

| Urea |

| Thiourea |

| Amidoxime |

| Cyanogen bromide |

| p-Toluenesulfonyl chloride (p-TsCl) |

| Pyridine |

| Diisopropylethylamine (DIPEA) |

| Trichloroacetonitrile |

| N-chlorosuccinimide |

| Zinc cyanide |

| Trimethylsilyl cyanide |

| Aryldiazoacetate |

| Guanidine |

| Hydroxyguanidine |

| 1,2,4-Oxadiazol-5-imine |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the 3,4-Dihydro-2H-pyrrol-5-yl Moiety

The 3,4-dihydro-2H-pyrrol-5-yl group, also known as a 1-pyrroline, is a five-membered cyclic imine. Its reactivity is characterized by the presence of the endocyclic carbon-nitrogen double bond (C=N). This imine functionality can exist in equilibrium with its tautomeric enamine form, 2,3-dihydro-1H-pyrrole. This tautomerism is crucial as it confers both electrophilic character (at the imine carbon) and nucleophilic character (at the α-carbon of the enamine) to the heterocyclic ring, allowing for a diverse range of reactions.

Nucleophilic Additions to the Imine Carbon

The carbon atom of the C=N double bond in the 1-pyrroline ring is electrophilic due to the greater electronegativity of the adjacent nitrogen atom. This polarity makes it susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.comwikipedia.orgmakingmolecules.com This reaction is a fundamental process in imine chemistry, proceeding via a tetrahedral intermediate which is subsequently protonated to yield the addition product. wikipedia.orgmakingmolecules.com

The general mechanism involves the attack of a nucleophile (Nu⁻) on the imine carbon, breaking the C=N pi bond and forming a tetrahedral intermediate with a negative charge on the nitrogen atom. Subsequent protonation of this intermediate yields the final, stable addition product.

Key examples of nucleophilic additions relevant to this moiety include:

Reduction: Hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), can add to the imine carbon to produce the corresponding fully saturated pyrrolidine (B122466) ring.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can attack the electrophilic imine carbon to form new carbon-carbon bonds, leading to 5-substituted pyrrolidines after an aqueous workup.

Addition of Cyanide: Nucleophilic addition of a cyanide ion (e.g., from HCN or TMSCN) can lead to the formation of α-aminonitriles, which are versatile synthetic intermediates.

| Nucleophile Type | Reagent Example | Product Class |

|---|---|---|

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Pyrrolidines |

| Organometallic (R⁻) | CH₃MgBr, PhLi | 5-Alkyl/Aryl-pyrrolidines |

| Cyanide (CN⁻) | HCN, KCN | 5-Cyano-pyrrolidines (α-aminonitriles) |

Electrophilic Substitution Reactions on the Ring

While the imine form reacts with nucleophiles, the tautomeric enamine form (2,3-dihydro-1H-pyrrole) is nucleophilic and reacts with electrophiles. masterorganicchemistry.comlibretexts.org The lone pair of electrons on the nitrogen atom delocalizes into the double bond, creating a high electron density at the α-carbon (C4 position), making it the primary site for electrophilic attack. libretexts.orgacs.org This reactivity is analogous to that of enamines derived from acyclic ketones and is a powerful tool for C-C bond formation at the carbon alpha to the nitrogen. libretexts.orgacs.org

The reaction mechanism involves the attack of the nucleophilic α-carbon of the enamine on an electrophile (E⁺), generating an iminium ion intermediate. This intermediate is often not isolated but is hydrolyzed under aqueous acidic conditions to yield a 4-substituted pyrrolidin-2-one or can be reduced to a 4-substituted pyrrolidine. The Stork enamine alkylation is a classic example of this type of reaction. acs.org

Common electrophilic reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) results in the formation of a C-C bond at the C4 position. libretexts.org

Acylation: Acyl halides or anhydrides react with the enamine to introduce an acyl group at C4, leading to the formation of β-dicarbonyl compounds after hydrolysis. acs.org

Michael Addition: Enamines can act as Michael donors, adding to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. acs.org

Ring-Opening and Rearrangement Pathways

The 3,4-dihydro-2H-pyrrole ring is a relatively stable five-membered heterocycle. Ring-opening reactions are not common under standard conditions but can be induced under specific circumstances, such as through photochemical processes or with highly strained, substituted derivatives. For instance, electrocyclic ring-opening, a type of pericyclic reaction, could theoretically occur upon irradiation with UV light, though this is not a commonly reported pathway for this specific system. masterorganicchemistry.com

More frequently, dihydropyrrole systems are the products of rearrangement reactions rather than the reactants. The Cloke-Wilson rearrangement, for example, involves the thermal or acid-catalyzed rearrangement of cyclopropyl imines to form 2,3-dihydropyrroles. chemistrysteps.com Attempts to induce the reverse rearrangement from certain dihydropyrroles can lead to decomposition rather than the desired cyclopropyl imine, indicating the thermodynamic stability of the five-membered ring. st-andrews.ac.uk Sigmatropic rearrangements, such as a libretexts.orgwikipedia.org-rearrangement, are also known for related allylic amine systems but are less characteristic for the unsubstituted dihydropyrrole core itself. chemistrysteps.commdpi.comacs.org

Reactions with Other Functional Groups Present on the Dihydropyrrole Ring

The reactivity of the dihydropyrrole ring can be significantly influenced by the presence of other functional groups. These substituents can either modify the reactivity of the core ring system or undergo chemical transformations themselves. For example, 3,4-dihydro-2H-pyrrole-2-carbonitriles are versatile intermediates where the carbonitrile group can be used to construct fused heterocyclic systems. wikipedia.org These compounds can undergo alkylation followed by intramolecular cyclization (annulation) to produce indolizine and pyrrolizine skeletons. masterorganicchemistry.comwikipedia.org Furthermore, oxidative coupling reactions of these nitrile-substituted dihydropyrroles have been shown to furnish 2,2′-bipyrroles, demonstrating that substituents can be key handles for dimerization and further functionalization. wikipedia.org The presence of bromo or trifluoromethyl groups on the ring is also tolerated in various synthetic sequences, allowing for the preparation of a wide range of functionalized dihydropyrroles. libretexts.org

Reactivity of the Cyanamide (B42294) Functional Group

The cyanamide functional group (-N-C≡N) possesses a unique electronic structure, characterized by an electrophilic nitrile carbon and a nucleophilic amino nitrogen. In N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, the nitrogen is disubstituted, which primarily leaves the nitrile moiety as the key reactive site for addition reactions.

Addition Reactions to the Nitrile (C≡N) Carbon

The carbon atom of the nitrile group (C≡N) is sp-hybridized and electrophilic, making it susceptible to nucleophilic attack. This reactivity is analogous to that of other nitriles but is modulated by the attached nitrogen atom. A wide variety of nucleophiles can add across the C≡N triple bond. acs.org

The general mechanism involves the attack of a nucleophile on the electrophilic nitrile carbon, leading to an imine-like anion intermediate, which is then typically protonated during the reaction or workup.

| Nucleophile | Reagent(s) | Initial Product | Final Product Class |

|---|---|---|---|

| Water (O-nucleophile) | H₂O, H⁺ or OH⁻ | Isourea intermediate | Ureas |

| Alcohols (O-nucleophile) | ROH, acid or base catalyst | - | Isoureas |

| Amines (N-nucleophile) | RNH₂, R₂NH | - | Guanidines |

| Thiols (S-nucleophile) | RSH | - | Isothioureas |

| Hydrogen Sulfide (B99878) (S-nucleophile) | H₂S | - | Thioureas |

| Organometallic (C-nucleophile) | 1. R-MgX or R-Li 2. H₃O⁺ | Imine intermediate | Ketones (via hydrolysis) |

These reactions highlight the versatility of the cyanamide group as a synthetic precursor. For instance, reaction with water leads to ureas, while alcohols yield isoureas. Amines and thiols react analogously to produce guanidines and isothioureas, respectively. libretexts.org Carbon-based nucleophiles like Grignard reagents add to the nitrile to form an intermediate imine, which upon acidic hydrolysis, yields a ketone. acs.org

Cycloaddition Reactions Involving the Cyanamide Group

The carbon-nitrogen triple bond of the cyanamide functional group is an active participant in various cycloaddition reactions, providing pathways to a range of five- and six-membered heterocyclic structures. nih.gov These reactions are crucial for the construction of complex molecular architectures from simpler precursors.

[3+2] Cycloadditions: In these reactions, the cyanamide acts as a dipolarophile, reacting with 1,3-dipoles. For instance, the reaction of substituted cyanamides with azides can yield 4-aminotetrazole adducts. nih.gov Another significant [3+2] cycloaddition involves the reaction with nitrile oxides. In a one-pot synthesis, a cyanamide anion, generated in situ, can be trapped with a nitrile oxide to form novel oxadiazol-5-imine heterocycles. nih.gov This reaction proceeds via nucleophilic addition of the cyanamide anion to the nitrile oxide, followed by a 5-exo-dig cyclization. nih.gov Gold-catalyzed heterocyclization of alkynes with substituted cyanamides in the presence of an oxygen donor represents another pathway to form five-membered rings, specifically 2-amino-1,3-oxazoles. nih.gov

[2+2+2] Cycloadditions: The cyanamide nitrile can also participate in [2+2+2] cycloadditions, typically with alkynes, to form six-membered rings. These reactions are generally metal-catalyzed and provide an effective route to functionalized 2-aminopyridines and related heterocycles. nih.gov The co-cyclization of a cyanamide with a dialkyne system, for example, can be catalyzed by various transition metals. nih.gov Early reports frequently utilized cobalt-based catalysts, while more recent methodologies have employed nickel, iron, and iridium-based systems to achieve these transformations with excellent regiocontrol. nih.gov An iron-based catalyst system, for instance, can be used for the intermolecular cyclization of terminal aryl acetylenes with cyanamides to produce 2-amino-4,6-aryl pyridines. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cyanamide + Azide (B81097) | Thermal | 4-Aminotetrazole | nih.gov |

| [3+2] Cycloaddition | N-tosyl-cyanamide + Chlorooxime | TBAF | Oxadiazol-5-imine | nih.gov |

| [2+2+2] Cycloaddition | Cyanamide + Diyne | Ni(cod)₂/IMes | N,N-disubstituted 2-Aminopyridine | nih.gov |

| [2+2+2] Cycloaddition | Cyanamide + Terminal Aryl Acetylene | FeCl₂/Zn | 2-Amino-4,6-aryl Pyridine | nih.gov |

Hydrolysis and Related Transformations

The cyanamide functional group can undergo nucleophilic addition at the electrophilic carbon of the nitrile. The most fundamental of these reactions is hydrolysis. In the presence of water, particularly under acidic or basic conditions, the cyanamide group can be hydrolyzed to form the corresponding N,N-disubstituted urea. patsnap.comwikipedia.org This transformation proceeds through the addition of water across the carbon-nitrogen triple bond, likely forming an unstable carbodiimide or a related intermediate which then rearranges to the thermodynamically stable urea.

This reactivity extends to other protic nucleophiles. wikipedia.org

Alcohols and Thiols: In a reaction analogous to hydrolysis, alcohols and thiols can add to the cyanamide group to produce N,N-disubstituted isoureas and isothioureas, respectively. These reactions often require acid or base catalysis to protonate and activate the nitrile group, making the carbon more electrophilic. wikipedia.orgcardiff.ac.uk

Amines: The addition of primary or secondary amines to the cyanamide nitrile carbon leads to the formation of substituted guanidines. This reaction is a cornerstone in the synthesis of this important class of compounds, which are prevalent in biologically active molecules. cardiff.ac.uk

Metal-Mediated and Catalyzed Reactions of Cyanamides

Transition metals play a pivotal role in mediating a variety of transformations involving the cyanamide moiety. These metals can activate the C≡N bond or participate in catalytic cycles that facilitate bond formation and cleavage.

As discussed previously, catalysts based on cobalt, nickel, and iron are effective in promoting [2+2+2] cycloadditions between cyanamides and alkynes to form substituted pyridines. nih.govresearchgate.net Rhodium(I) has also been used to catalyze the [2+2+2] cyclotrimerization to form α-carboline scaffolds. nih.gov

Furthermore, metal catalysis is instrumental in reactions involving the N-CN bond. Copper-catalyzed oxidative coupling reactions have been developed for the synthesis of disubstituted cyanamides from secondary amines, using sources like CuCN. nih.gov In these reactions, a Cu(II) species is proposed to participate in the catalytic cycle. nih.gov Conversely, cyanamide derivatives themselves can act as cyanating agents in metal-catalyzed C-H functionalization reactions. For example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a popular electrophilic cyanation reagent used with rhodium, cobalt, and ruthenium catalysts for the directed cyanation of C-H bonds in arenes and heteroarenes. nih.gov

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of the chemical transformations of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide. This involves identifying the detailed steps of reactions, characterizing intermediates, and quantifying the energetic profiles of reaction pathways.

Detailed Reaction Mechanisms (e.g., base-assisted cyclization, catalytic cycles)

Catalytic Cycles: Metal-catalyzed reactions of cyanamides proceed through well-defined catalytic cycles. A proposed cycle for the copper-catalyzed cyanation of a secondary amine to form a disubstituted cyanamide provides a useful model. nih.gov The cycle is thought to involve a Cu(II) species. Key steps include the coordination of the amine to the copper center, deprotonation, and subsequent reaction with the cyanide source, followed by reductive elimination to release the cyanamide product and regenerate the active catalyst. nih.gov In the case of metal-catalyzed C-H cyanation using NCTS, a general catalytic cycle involves C-H activation/metalation, coordination of the cyanamide reagent, N-CN bond cleavage, and reductive elimination to form the cyanated product. nih.gov

Base-Assisted Mechanisms: Base-catalyzed or base-promoted reactions are also common in cyanamide chemistry. An example is the intramolecular cyclization of certain azido-isocyanides, which is triggered by catalytic amounts of the azide anion. nih.gov Computational studies support a mechanism initiated by the nucleophilic addition of the azide anion to the isocyanide carbon. This forms a key anionic intermediate which then undergoes cyclization. nih.gov Similarly, base-promoted generation of a cyanamide anion from an N-tosyl-cyanamide is a key step in its subsequent [3+2] cycloaddition with nitrile oxides. nih.gov The base (e.g., TBAF) facilitates both the detosylation to form the reactive cyanamide anion and the dehydrochlorination of the coupling partner. nih.gov

Identification of Reaction Intermediates

The direct observation or trapping of reaction intermediates is crucial for confirming proposed mechanisms. In the chemistry of cyanamides, several types of intermediates have been postulated or identified.

Anionic Intermediates: As mentioned, cyanamide anions are key intermediates in base-promoted reactions. nih.govnih.gov In the azide-catalyzed cyclization of an azido-isocyanide, the formation of a long-lived intermediate was observed by 1H NMR spectroscopy, which was consistent with the computed structure of a cyanamide anion intermediate where the negative charge is delocalized over an aromatic system. nih.gov

Radical Intermediates: Cyanamides can participate in radical cascade reactions, particularly for the synthesis of complex nitrogen-containing polycycles. nih.govacs.org For example, in a phosphorylation/cyclization radical cascade, the reaction is initiated by the formation of a phosphine-oxide radical, which adds to an olefin to generate an alkyl radical. This alkyl radical intermediate then undergoes a subsequent cascade reaction with the cyanamide nitrile to yield the final cyclized product. nih.gov

Amidine Intermediates: In some synthetic routes to cyanamides, amidine intermediates are formed. For instance, the reaction of a secondary amine with trichloroacetonitrile first proceeds via nucleophilic addition to form an amidine, which is then converted to the final cyanamide product upon treatment with a strong base. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

While specific kinetic and thermodynamic data for reactions involving N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide are not available, the principles for such studies are well-established.

Thermodynamic Studies: Thermodynamic studies quantify the energy changes associated with a reaction, determining its feasibility and the position of equilibrium. Standard thermodynamic data, such as the enthalpy of formation (ΔfH°solid = 58.79 kJ/mol) and enthalpy of combustion (ΔcH°solid = -738.14 kJ/mol), are available for the parent cyanamide molecule. nist.gov For specific reactions, experimental techniques like calorimetry can directly measure the heat of reaction. Computational chemistry also provides a powerful tool for calculating the energies of reactants, products, and transition states, thereby mapping the potential energy surface of a reaction and providing estimates for key thermodynamic parameters like the enthalpy (ΔH) and Gibbs free energy (ΔG) of reaction. nih.govijpsat.org

Influence of Reaction Conditions (Solvent, Temperature, Pressure, Catalysts) on Selectivity and Yield

The primary mode of reaction for a cyclic enamine like 3,4-dihydro-2H-pyrrole with an electrophilic cyanating agent is the nucleophilic attack of the nitrogen atom on the electrophilic cyanide source. This reaction leads to the formation of an N-cyanoiminium intermediate, which can then be deprotonated to yield the final N-cyanamide product. The efficiency of this process is highly dependent on the reaction parameters.

Solvent Effects

The solvent plays a crucial role in the N-cyanation of enamines and related compounds by influencing the solubility of reactants, stabilizing intermediates, and affecting the reaction rate. A range of solvents can be employed, with polar aprotic solvents often being favored.

Detailed research findings indicate that solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN) are commonly used for N-cyanation reactions of secondary amines. nih.govorganic-chemistry.org For instance, in the N-cyanation of various secondary amines with cyanogen (B1215507) bromide, anhydrous chloroform has been utilized as a suitable solvent, leading to good yields of the corresponding cyanamides at room temperature. organic-chemistry.org In the case of N-cyanation using trichloroacetonitrile, a one-pot protocol has been developed where the reaction proceeds efficiently in dimethylformamide (DMF). researchgate.net

The polarity of the solvent can impact the stability of charged intermediates. In the reaction of a cyclic enamine with an electrophilic cyanating agent, a polar solvent can stabilize the resulting iminium cation intermediate, thereby facilitating the reaction. However, overly polar or protic solvents might interact with the reactants or intermediates, potentially leading to side reactions and reduced yields.

| Solvent | Dielectric Constant (ε) | Typical Observations in Analogous N-Cyanations | Anticipated Effect on N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide Synthesis |

|---|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | Good solubility for reactants, moderate reaction rates. | Favorable for achieving good yields due to its aprotic nature and moderate polarity. |

| Dichloromethane (DCM) | 9.1 | Often used for reactions with moisture-sensitive reagents. | A suitable choice, particularly when using cyanating agents prone to hydrolysis. |

| Acetonitrile (MeCN) | 37.5 | Can accelerate reactions involving charged intermediates. | May enhance the reaction rate but could also promote side reactions if impurities are present. |

| Dimethylformamide (DMF) | 36.7 | High boiling point allows for a wider temperature range. Good at solvating a variety of reagents. | Effective for reactions that require heating to proceed at a reasonable rate. |

Temperature

Temperature is a critical parameter that directly affects the rate of reaction. In the synthesis of cyanamides, reaction temperatures can range from ambient temperature to elevated temperatures, depending on the reactivity of the substrate and the cyanating agent.

For many N-cyanation reactions of secondary amines using reactive electrophiles like cyanogen bromide, the reactions proceed efficiently at room temperature. organic-chemistry.org However, for less reactive systems or when using milder cyanating agents, heating may be necessary to achieve a reasonable reaction rate and yield. For example, some copper-catalyzed N-cyanation reactions are carried out at elevated temperatures. nih.gov

It is important to note that excessively high temperatures can lead to decomposition of the reactants or products, or promote the formation of undesired byproducts, thus lowering the selectivity and yield. Therefore, optimizing the reaction temperature is crucial for a successful synthesis.

| Temperature Range | General Observations in N-Cyanation Reactions | Expected Impact on the Synthesis of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide |

|---|---|---|

| 0 - 25 °C (Low Temperature) | Favored for highly reactive cyanating agents to control exothermicity and improve selectivity. | May result in high selectivity but could lead to slow reaction rates and incomplete conversion. |

| 25 - 80 °C (Moderate Temperature) | Commonly employed for a balance between reaction rate and selectivity. | Likely the optimal range to achieve a good balance of yield and reaction time. |

| > 80 °C (High Temperature) | Used for less reactive substrates or to overcome activation energy barriers. | Could increase the reaction rate but may also lead to decomposition or the formation of side products. |

Pressure

For the majority of laboratory-scale syntheses of cyanamides from cyclic enamines, the reactions are typically carried out at atmospheric pressure. The influence of pressure on these types of reactions is not extensively documented in the literature, suggesting that it is not a primary parameter for optimization under standard conditions. However, in industrial-scale processes or for reactions involving gaseous reactants, pressure could become a significant factor to control reaction rates and ensure the containment of volatile substances.

Catalysts

The use of catalysts can significantly enhance the rate and selectivity of N-cyanation reactions. Both acid and base catalysis, as well as transition metal catalysis, have been employed in the synthesis of cyanamides.

In the context of reacting a cyclic enamine, which is a nucleophile, with an electrophilic cyanating agent, a catalyst might not always be necessary. However, in certain cases, a catalyst can activate either the enamine or the cyanating agent, or facilitate the final deprotonation step.

Transition metal catalysts, particularly copper-based systems, have been shown to be effective in mediating N-cyanation reactions. For instance, a copper-mediated oxidative N-cyanation has been reported, showcasing the utility of metal catalysis in forming the N-CN bond. nih.gov The choice of ligand in these catalytic systems is also critical for achieving high efficiency and selectivity.

| Catalyst Type | Example | Role in Analogous N-Cyanation Reactions | Potential Influence on N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide Formation |

|---|---|---|---|

| Base | Triethylamine (Et3N), Diisopropylethylamine (DIPEA) | Acts as a proton scavenger to neutralize any acid formed during the reaction and to facilitate the final deprotonation step. | Can be crucial for driving the reaction to completion and preventing the accumulation of acidic byproducts that might degrade the product. |

| Transition Metal | Copper(I) or Copper(II) salts | Can activate the cyanating agent or facilitate oxidative coupling pathways. | May allow for the use of less reactive cyanating agents or enable the reaction to proceed under milder conditions. |

| Lewis Acid | Zinc chloride (ZnCl2) | Can activate the electrophilic cyanating agent, making it more susceptible to nucleophilic attack. | Could potentially enhance the reaction rate, but care must be taken to avoid side reactions with the enamine. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental properties of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, offering a detailed picture of its geometry, electronic landscape, and bonding characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons within it (electronic structure). For N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles, providing a precise molecular model.

The optimized geometry would reveal the planarity or non-planarity of the five-membered ring and the orientation of the cyanamide (B42294) substituent. The electronic structure calculations would provide information on the distribution of electron density, highlighting the electronegative regions around the nitrogen atoms. DFT has been successfully used to explore the microscopic reaction mechanisms in related cyanamide systems, revealing, for example, that the rate-limiting step in dicyandiamide synthesis is the formation of a C-N bond. libretexts.orgresearchgate.net

Interactive Table: Predicted Geometrical Parameters of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value Range | Structural Analogue Reference |

|---|---|---|

| C=N bond length (imine) | 1.28 - 1.32 Å | Cyclic Imines nih.gov |

| C-N bond length (ring) | 1.45 - 1.49 Å | Pyrrolidine (B122466) Derivatives researchgate.net |

| N-C≡N bond angle | 118 - 122° | Substituted Cyanamides mdpi.com |

| C≡N bond length | 1.15 - 1.17 Å | Cyanamide Derivatives nih.gov |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energies and distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals provide critical information about the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com

For N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, the HOMO is expected to be localized primarily on the electron-rich regions, likely the nitrogen atoms of the pyrroline ring and the amino group of the cyanamide moiety. This indicates that these sites are prone to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electrophilic carbon atom of the imine group and the nitrile carbon of the cyanamide group, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Interactive Table: Predicted Frontier Molecular Orbital Properties of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

| Molecular Orbital | Predicted Energy Range (eV) | Primary Atomic Contributions | Implied Reactivity |

|---|---|---|---|

| HOMO | -6.5 to -7.5 | Pyrroline N, Amino N | Nucleophilic/Basic |

| LUMO | -0.5 to -1.5 | Imine C, Nitrile C | Electrophilic/Acidic |

| HOMO-LUMO Gap | 5.0 to 7.0 | - | Kinetic Stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded guide to the charge distribution, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, the MEP map would likely show intense red regions around the nitrogen atoms, particularly the imine nitrogen and the terminal nitrogen of the cyanamide group, confirming their nucleophilic character. A blue or greenish-blue region would be expected around the imine carbon and the nitrile carbon, highlighting their electrophilicity. This visual representation of the molecule's electronic landscape is invaluable for predicting how it will interact with other reagents.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This analysis provides quantitative insights into bonding interactions, charge distribution, and electron delocalization. q-chem.com

Reaction Pathway and Transition State Analysis

Computational chemistry is not only used to study static molecular properties but also to model the dynamics of chemical reactions, providing a detailed understanding of reaction mechanisms and energy profiles.

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational modeling can be used to explore potential reaction pathways for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, such as nucleophilic addition to the imine or cyanamide groups. libretexts.orgrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

For instance, the mechanism of hydrolysis or the addition of a nucleophile to the C=N double bond can be modeled. openstax.org These calculations would identify the most energetically favorable reaction pathway and determine the activation energy (energy barrier) for each step. A high energy barrier would indicate a slow reaction, while a low barrier would suggest a more facile process. DFT calculations have been shown to be effective in determining the rate-limiting steps and the influence of solvent on the reaction barriers in cyanamide chemistry. libretexts.orgresearchgate.net This information is critical for predicting the chemical behavior of the compound under various conditions.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

No studies were found that computationally predict the regioselectivity, chemoselectivity, or stereoselectivity of reactions involving N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide.

Spectroscopic Property Prediction

Computational Simulation of NMR Chemical Shifts

There is no available research detailing the computational simulation of the 1H or 13C NMR chemical shifts for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide.

Vibrational Frequency Calculations for IR and Raman Spectra

No published data exists on the calculated vibrational frequencies for the infrared (IR) or Raman spectra of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide.

Conformational Landscape and Tautomerism Investigations

Identification and Relative Stability of Different Conformers

A conformational analysis to identify the different stable conformers of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide and determine their relative stabilities has not been reported in the scientific literature.

Study of Potential Tautomeric Forms and Their Energetics

There are no computational studies on the potential tautomeric forms of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide or their relative energetic stabilities.

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

The structure of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide makes it an excellent precursor and synthon for a variety of complex organic structures. The inherent reactivity of both the pyrroline ring and the cyanamide (B42294) group can be harnessed to construct intricate molecular architectures.

The dual functionality of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide serves as a powerful platform for the synthesis of complex heterocyclic systems. The cyanamide's carbon-nitrogen triple bond can participate as a dipolarophile in [3+2] cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. nih.gov Similarly, it can engage in [2+2+2] cycloadditions to form six-membered heterocycles. nih.gov

The pyrroline component, containing a C=N double bond, is also reactive in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions are a key method for creating five-membered heterocyclic rings and are instrumental in the stereoselective synthesis of complex spirocyclic systems. nih.govthieme.de This approach allows for the construction of highly functionalized and complex fused-ring heterocyclic derivatives. thieme.de The combination of these reactive sites within one molecule opens pathways to novel fused and spiroheterocyclic scaffolds, which are significant in medicinal chemistry and materials science. nih.govemanresearch.org

Table 1: Potential Heterocyclic Systems from N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide

| Reaction Type | Reacting Moiety | Potential Heterocyclic Product |

|---|---|---|

| [3+2] Cycloaddition | Cyanamide (N≡C) | Fused Tetrazole or Triazole Systems |

| [2+2+2] Cycloaddition | Cyanamide (N≡C) | Fused Pyrimidine or Triazine Systems |

| 1,3-Dipolar Cycloaddition | Pyrroline (C=N) | Spiro-pyrrolidines or Fused Pyrrolizidines |

| Diels-Alder Reaction | Pyrroline (as dienophile) | Fused Piperidine Derivatives |

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide can be considered a multifunctional synthon. The cyanamide group can be a precursor for guanidines, ureas, and other nitrogen-rich functionalities. ias.ac.in It can also undergo N-CN bond cleavage to act as an aminating or cyanating agent under metallic or metal-free conditions. nih.govmdpi.com The pyrroline ring can be reduced to a pyrrolidine (B122466), a common motif in pharmaceuticals, or undergo ring-opening reactions to introduce linear chains with amine and carbonyl functionalities. This versatility makes it a valuable building block for creating polyfunctional molecules with potential applications in drug discovery and agrochemicals. ias.ac.in

Development of Novel Catalytic Systems

The nitrogen atoms within N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic suggests its utility in the development of new catalytic systems.

Substituted cyanamides can offer multiple coordination sites for metals, including the nitrile nitrogen, the amine nitrogen, and the π-system of the nitrile group. mdpi.com The pyrroline nitrogen can also act as a coordination site. This multidentate character allows the molecule to potentially serve as a ligand in transition metal catalysis. The specific geometry and electronic properties of the resulting metal complex would depend on the metal center and the coordination mode. Such complexes could find applications in a variety of metal-catalyzed reactions, including cross-coupling, hydrogenation, and C-H activation processes. ibs.re.kr The design of new ligands is crucial for advancing catalysis, and pyrrole-based ligands have been explored for their ability to stabilize transition metal complexes used in processes like water oxidation. researchgate.net

Table 2: Potential Coordination Modes as a Ligand

| Coordination Site(s) | Potential Ligand Type | Example Metal-Catalyzed Reaction |

|---|---|---|

| Pyrroline N + Cyanamide Amine N | Bidentate (Chelating) | Cross-Coupling Reactions |

| Cyanamide Nitrile N | Monodentate | Hydrosilylation |

| Pyrroline N | Monodentate | C-H Amination |

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. The pyrroline moiety of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide contains a basic nitrogen atom that could function as a Brønsted base or as a hydrogen bond donor/acceptor. The cyclic imine structure is a key feature in some organocatalysts. While the direct use of the cyanamide group in organocatalysis is less common, its electronic influence on the pyrroline ring could modulate its catalytic activity. Potential applications could include asymmetric aldol (B89426) reactions, Michael additions, or other transformations where a basic nitrogen catalyst is required.

Contributions to Polymer Science and Advanced Materials

The reactivity of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide suggests its potential as a monomer or cross-linking agent in polymer synthesis. The cyanamide functional group itself can undergo polymerization under certain conditions to form structures like dicyandiamide. patsnap.com Furthermore, the bifunctional nature of the molecule could allow it to be incorporated into polymer backbones through reactions involving both the pyrroline ring and the cyanamide group. For instance, the amine associated with the cyanamide could participate in condensation polymerization with dicarboxylic acids to form polyamides, while the pyrroline ring could undergo ring-opening polymerization. The resulting polymers could exhibit unique properties due to the nitrogen-rich structure, potentially finding use in advanced materials with applications in coordination polymers, porous materials, or functional coatings. nih.gov

Monomer Units for the Synthesis of Specialty Polymers

The dihydropyrrole scaffold is a fundamental building block in the synthesis of various high-performance specialty polymers, particularly donor-acceptor (D-A) conjugated polymers. These materials are at the forefront of research in organic electronics due to their tunable optoelectronic properties.

Diketopyrrolopyrrole (DPP) derivatives are widely utilized as electron-accepting monomers in the synthesis of D-A copolymers. frontiersin.org The DPP core, with its electron-deficient nature, good planarity, and strong tendency for intermolecular π-π stacking, contributes to high charge carrier mobility in the resulting polymers. frontiersin.orgnih.gov Initially developed as pigments, DPP-based materials have found extensive applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. frontiersin.orgnih.gov

The synthesis of DPP-based polymers often involves the polymerization of a DPP monomer flanked by aromatic units (like thiophene) with a suitable comonomer. By varying the comonomer, the electronic properties of the resulting polymer can be precisely tuned. For instance, the copolymerization of a DPP derivative with an electron-donating unit leads to a polymer with a narrow bandgap, which is desirable for applications in organic solar cells. frontiersin.org

| Polymer Type | Monomers | Key Properties | Potential Applications |

| D-A Copolymer | Diketopyrrolopyrrole (DPP) derivative (acceptor), Thiophene derivative (donor) | High charge carrier mobility, strong light absorption in the visible and near-infrared regions, good thermal and photostability. frontiersin.org | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) frontiersin.orgnih.gov |

| D-A Copolymer | 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) derivative (donor), Thieno[3,2-b]pyrrole-4,6-dione (TPD) or 3,6-bis(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (Th2DPP) (acceptors) | Tunable optical and electrochemical properties, colored-to-transmissive electrochromism. nsf.gov | Electrochromic Devices, Organic Photovoltaics (OPVs) nsf.gov |

In contrast to the electron-deficient DPP, the 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) scaffold is electron-rich. This property makes DHPP derivatives excellent candidates as donor monomers in D-A copolymers. The direct incorporation of DHPP into the main chain of D-A copolymers has been achieved through methods like direct heteroarylation polymerization. nsf.gov

The combination of electron-rich DHPP units with electron-deficient comonomers such as thieno[3,2-b]pyrrole-4,6-dione (TPD) or 3,6-bis(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (Th2DPP) allows for the manipulation of the resulting polymer's optoelectronic properties, including their absorbance and redox characteristics. nsf.gov For example, a DHPP-alt-Th2DPP copolymer has been shown to be the first DHPP-based colored-to-transmissive electrochrome and has demonstrated potential in bulk heterojunction solar cells. nsf.gov

The synthetic accessibility of DHPP monomers and their ability to participate in robust polymerization reactions highlight their value in creating novel conjugated polymers for a variety of electronic applications. nsf.gov

Investigation of Optoelectronic, Luminescent, or Fluorescent Properties in Related Structures

The inherent photophysical properties of the dihydropyrrole and related pyrrolopyrrole scaffolds make them compelling candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles, a class of DHPP derivatives, exhibit strong violet-blue or blue fluorescence with high quantum yields, typically around 60%. acs.org These compounds display broad absorption bands between 300 and 450 nm and significant Stokes shifts. acs.org The extension of the π-conjugation in these molecules allows for further tuning of their photophysical properties, such as shifting the emission to longer wavelengths (bathochromic shift). acs.org

Photophysical studies have revealed that pyrrolo[3,2-b]pyrroles containing five-membered rings at specific positions exhibit large fluorescence quantum yields and bathochromically shifted absorption and emission compared to their tetraphenyl counterparts. rsc.org Computational studies have confirmed that low dihedral angles are a key factor for these bathochromically shifted absorption and emission profiles. rsc.org

DPP-based molecules are known for their strong emission in the solid state, a crucial property for applications in OLEDs. The emission properties of DPP derivatives can be tuned by modifying their molecular structure. For instance, introducing thiophene linkers between the DPP core and other aromatic moieties can lead to a bathochromic shift in the emission, with some derivatives emitting light at wavelengths up to 650 nm. mdpi.com

The fluorescence of DPP derivatives is also sensitive to their environment. Some DPP derivatives exhibit aggregation-induced emission (AIE), where the fluorescence intensity increases in the aggregated state. This property is highly desirable for applications in bio-imaging and sensors.

| Compound Class | Absorption Maxima (λmax,abs) | Emission Maxima (λmax,em) | Fluorescence Quantum Yield (ΦF) | Key Features |

| 1,2,4,5-Tetraarylpyrrolo[3,2-b]pyrroles | 300 - 450 nm acs.org | Violet-blue to blue region acs.org | ~0.60 acs.org | Strong fluorescence, significant Stokes shifts. acs.org |

| Pyrrolo[3,2-b]pyrroles with five-membered rings | Bathochromically shifted compared to tetraphenyl derivatives rsc.org | Bathochromically shifted compared to tetraphenyl derivatives rsc.org | High rsc.org | Large Stokes shifts, influenced by dihedral angles. rsc.org |

| Diketopyrrolopyrrole (DPP) Derivatives with Thiophene Linkers | ~610 - 620 nm mdpi.com | up to 650 nm mdpi.com | Varies | Bathochromically shifted absorption and emission. mdpi.com |

| Water-soluble, quadrupolar pyrrolo[3,2-b]pyrrole dyes | Not specified | Not specified | Not specified | Exhibit solid-state fluorescence. kaist.ac.kr |

The development of water-soluble pyrrolo[3,2-b]pyrrole dyes has opened up possibilities for their use as bioimaging agents. kaist.ac.kr These dyes have been shown to be applicable in fluorescence imaging of cells using confocal and two-photon microscopy. kaist.ac.kr The investigation into the photophysical properties of these and other related heterocyclic systems is an active area of research with the potential for discovering new materials with advanced optoelectronic, luminescent, and fluorescent properties.

Future Perspectives and Research Challenges

Exploration of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, future research will likely focus on moving beyond traditional synthetic methods, which may involve hazardous reagents or produce significant waste.

Key Research Directions:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the key bond-forming reactions in the synthesis of the dihydropyrrole ring and the installation of the cyanamide (B42294) group. Iron-mediated multicomponent methods have shown promise for the synthesis of substituted cyanamides from isothiocyanates under mild, room temperature conditions, offering a potential green route. ias.ac.in

Renewable Starting Materials: Exploring pathways that utilize bio-based feedstocks for the synthesis of the pyrrolidine (B122466) core.

Alternative Reaction Media: Shifting from volatile organic solvents to greener alternatives such as water, ionic liquids, or deep eutectic solvents. One-pot construction of arylcyanamides has been demonstrated in aqueous media, highlighting the potential for water-based synthesis. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability while minimizing waste.

A comparative table of potential green synthetic strategies is presented below:

| Methodology | Potential Advantages | Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzyme stability, substrate scope limitations. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Catalyst cost and stability, scalability. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Scalability, understanding reaction mechanisms. |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The cyanamide functional group is known for its diverse reactivity, participating in cycloaddition reactions, acting as an electrophilic cyanating agent, and undergoing N-CN bond cleavage. nih.govresearchgate.net The juxtaposition of this group with a cyclic imine in N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is expected to unlock novel chemical transformations.

Areas for Investigation:

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyanamide can act as a dipolarophile in [3+2] cycloadditions, leading to the formation of five-membered heterocyclic rings. nih.gov Investigating the participation of the dihydropyrrole-cyanamide scaffold in such reactions could yield novel fused heterocyclic systems.

Intramolecular Rearrangements: Probing for thermally or photochemically induced rearrangements that could lead to complex polycyclic structures.

Reactions with Nucleophiles and Electrophiles: A systematic study of the reactivity of both the imine and cyanamide functionalities towards a range of nucleophiles and electrophiles to map out its chemical behavior. The electrophilic cyanation of secondary amines is a common method to produce disubstituted cyanamides, suggesting the potential for further functionalization at the cyanamide nitrogen. organic-chemistry.org

Integration of Advanced Spectroscopic and Computational Tools for Comprehensive Characterization

A thorough understanding of the structure, conformation, and electronic properties of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide is crucial for predicting its reactivity and potential applications. The integration of advanced analytical techniques with computational modeling will be instrumental in this endeavor.

Methodologies to be Employed:

Multi-dimensional NMR Spectroscopy: Techniques like HSQC, HMBC, and NOESY will be essential for unambiguous assignment of proton and carbon signals and for elucidating the molecule's three-dimensional structure in solution.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation studies to confirm connectivity.

Computational Chemistry: Density Functional Theory (DFT) and ab initio calculations can provide insights into the molecule's geometry, electronic structure, vibrational frequencies, and reaction mechanisms. researchgate.netnih.govnih.gov Such computational studies are vital for understanding the physico-chemical properties of novel heterocyclic compounds. researchgate.netnih.gov

Below is a table summarizing the expected spectroscopic data for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, based on the known ranges for its constituent functional groups.

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the pyrroline ring and potentially a signal for the N-H proton if tautomerism occurs. |

| ¹³C NMR | Resonances for the imine carbon, the cyano carbon, and the methylene carbons of the pyrroline ring. |

| FT-IR | Characteristic stretching frequencies for the C≡N (cyanamide) and C=N (imine) bonds. |

| UV-Vis | Absorption bands corresponding to electronic transitions within the molecule. |

Design and Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Relationship Studies

Understanding how the conformation of a molecule influences its reactivity is a fundamental aspect of chemistry. For N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, designing and synthesizing conformationally restricted analogues can provide valuable insights into its structure-reactivity relationships. nih.govtandfonline.comnih.govacs.orgacs.org

Research Strategies:

Introduction of Bulky Substituents: Placing sterically demanding groups at various positions on the pyrroline ring can lock the molecule into specific conformations.

Incorporation into Bicyclic or Polycyclic Systems: Fusing the dihydropyrrole ring to other ring systems can create rigid structures with well-defined geometries.

Kinetic and Mechanistic Studies: Comparing the reaction rates and mechanisms of the conformationally restricted analogues with the parent compound to delineate the role of conformation in reactivity.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The presence of a hydrogen bond donor (N-H, if present in a tautomeric form) and acceptor (the nitrogen atoms of the cyanamide and imine) suggests that N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide could participate in supramolecular assembly. harvard.edu The ability of molecules to self-assemble into ordered structures is a key principle in materials science and nanotechnology. nih.govchemrxiv.org

Future Research Avenues:

Crystal Engineering: Investigating the solid-state packing of the molecule and its derivatives to understand the intermolecular interactions that govern its crystal structure.

Formation of Hydrogen-Bonded Assemblies: Exploring the self-assembly of the molecule in solution to form discrete oligomers or extended polymeric structures.

Coordination Chemistry: The nitrogen atoms in the molecule could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). nih.gov

Q & A

Q. What are the recommended laboratory synthesis routes for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide?

A one-pot synthesis method involving sequential N-to-O sulfonyl transfer, cyanamide alkylation, and isomerization is effective for producing structurally related cyanamides. Propargyl alcohols can serve as precursors, with substituted derivatives yielding diverse N-alkylated cyanamides in good yields (e.g., 65–78% yield for N-allenyl derivatives). Reaction optimization includes controlling temperature (e.g., 80–100°C) and using nucleophiles like aniline to stabilize intermediates . Alternative routes may involve potassium salts of cyanamide derivatives, as seen in sulfonamide synthesis, requiring anhydrous conditions and reflux in aprotic solvents .

Q. Which spectroscopic techniques are critical for characterizing N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide?

Essential techniques include:

- FTIR : Identifies functional groups (e.g., C≡N stretch near 2200 cm⁻¹, pyrrole ring vibrations).

- NMR : ¹H NMR (200–500 MHz) resolves proton environments (e.g., pyrrolidine protons at δ 1.8–3.2 ppm; cyanamide protons at δ 4.0–5.0 ppm). ¹³C NMR confirms cyanamide carbon (δ 110–120 ppm) and aromatic/pyrrolidine carbons.

- Elemental Analysis : Validates molecular formula (e.g., C₉H₁₀N₂ requires C: 73.94%, H: 6.85%, N: 19.21%) with ±0.4% tolerance .

Q. What are the safety and storage protocols for handling this compound?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood due to hazards (H302: harmful if swallowed; H319: eye irritation). Avoid dust formation and incompatible materials like strong oxidizers. First-aid measures include rinsing eyes with water (15 minutes) and seeking medical attention for ingestion .

Q. How can researchers assess the purity of N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide?

Use HPLC with UV detection (λ = 254 nm) and a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times with standards. Mass Spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 147.19). Melting Point analysis (uncorrected) provides additional purity validation .

Advanced Research Questions

Q. How does N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide modulate gene expression in yeast?

This compound or analogs can act as inducers for the DDI2 promoter, enabling fine-tuned gene expression in Saccharomyces cerevisiae. Experimental protocols include:

- Dose Optimization : Test concentrations (0.1–2.0 mM) to balance induction efficacy and toxicity.

- Toxicity Assays : Measure growth inhibition via OD₆₀₀ in liquid cultures.

- Transcript Analysis : Use qRT-PCR or RNA-seq to quantify target gene expression post-induction .

Q. What enzymatic applications exist for cyanamide derivatives in opioid synthesis?

Engineered oxygenases (e.g., cytochrome P450 variants) can replace toxic reagents like cyanogen bromide in N- and O-demethylation steps. For example:

- N-Demethylation : Optimize enzyme variants for 567-fold improved conversion using directed evolution.

- Reaction Monitoring : Track intermediates via LC-MS and adjust pH (7.0–8.5) to enhance catalytic efficiency .

Q. What mechanistic insights explain the reactivity of cyanamide derivatives in allenyl synthesis?

The reaction proceeds via:

- N-to-O Sulfonyl Transfer : Initiated by base-mediated deprotonation.

- Alkylation : Cyanamide attacks a propargyl electrophile, forming a propargyl cyanamide intermediate.

- Isomerization : Thermal or catalytic (e.g., AuCl₃) rearrangement yields N-allenyl cyanamides. Computational studies (DFT) can map energy barriers for each step .

Q. How does cyanamide affect plant transcriptomes during dormancy breaking?

Transcriptome analysis of hydrogen cyanamide-treated plants reveals:

- Differential Gene Expression (DEGs) : Filter DEGs using thresholds (log₂FC ≥1, FDR ≤0.05). Cluster genes by temporal expression (e.g., downregulation of dormancy-associated genes at 1 DAT).

- Pathway Enrichment : Use GO terms to identify upregulated pathways (e.g., oxidative phosphorylation, cell cycle) .

Q. What methodologies evaluate cyanamide toxicity in model organisms?

- Yeast Viability Assays : Compare growth curves of wild-type vs. cyanamide hydratase-deficient strains under 0.5–5 mM cyanamide.

- DNA Damage Markers : Quantify γ-H2AX foci or COMET assay results in mammalian cells.

- Metabolite Profiling : LC-MS/MS to detect cyanamide-induced shifts in glutathione or ATP levels .

Q. How can synthetic routes for cyanamide derivatives be optimized for scalability?

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) to enhance alkylation efficiency.

- Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve yields.

- Flow Chemistry : Continuous flow systems reduce reaction times and improve safety for exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。